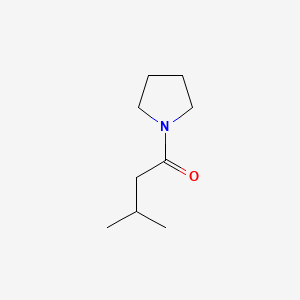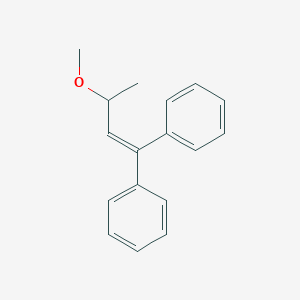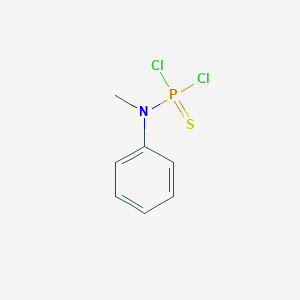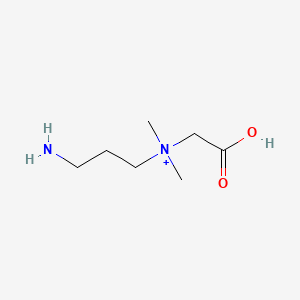
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable trifluoromethyl ketone in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-5-methylphenoxy-N-(2-(trifluoromethyl)phenyl)acetamide
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness
Compared to similar compounds, 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine stands out due to its unique combination of tert-butyl and trifluoromethyl groups. These groups confer enhanced chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58460-32-5 |
|---|---|
Molekularformel |
C12H13F3N2S |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-tert-butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H13F3N2S/c1-11(2,3)10-17-8-4-6(12(13,14)15)7(16)5-9(8)18-10/h4-5H,16H2,1-3H3 |
InChI-Schlüssel |
NDUTXWAOFKOXKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)






![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
